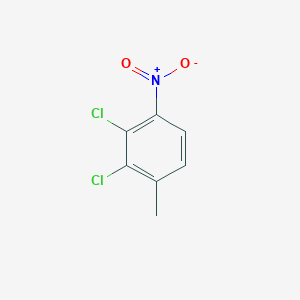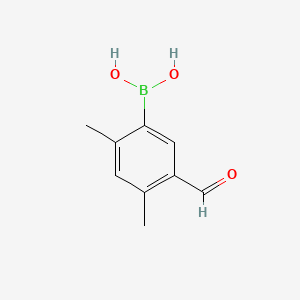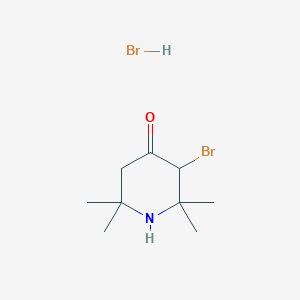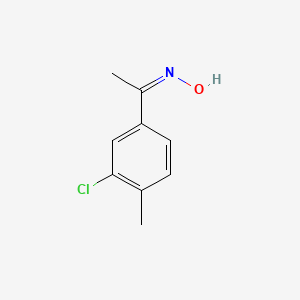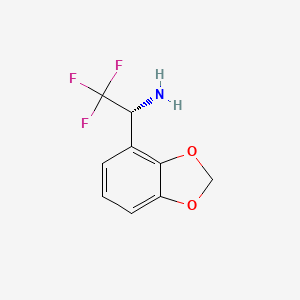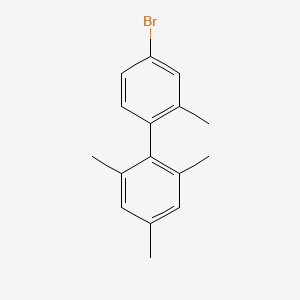
(2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of difluoromethyl and difluorophenyl groups in its structure imparts unique chemical properties that make it valuable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid typically involves the hydroboration of alkenes or alkynes. One common method is the addition of a boron-hydrogen bond over an unsaturated bond, which proceeds rapidly and efficiently . The reaction conditions often involve the use of a rhodium catalyst and bis(neopentyl glycolato)diboron as the borylation reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing advanced catalytic systems to ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid to its corresponding borane or boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, as well as various oxidizing and reducing agents depending on the desired transformation . Reaction conditions are typically mild, making the compound suitable for a wide range of applications.
Major Products
The major products formed from these reactions include substituted phenylboronic acids, boronic esters, and other organoboron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid is extensively used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This makes it a crucial reagent in the synthesis of complex organic molecules .
Biology
The compound’s ability to form stable boron-oxygen bonds makes it useful in the development of biosensors and other diagnostic tools. Boronic acids are known to interact with diols, which are common in biological molecules such as sugars and nucleotides .
Medicine
In medicine, boronic acids are explored for their potential as enzyme inhibitors. The unique structure of this compound may offer advantages in the design of drugs targeting specific enzymes or receptors .
Industry
Industrially, the compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it a valuable building block for various industrial applications .
Wirkmechanismus
The mechanism by which (2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid exerts its effects involves the formation of boron-oxygen bonds with target molecules. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The presence of difluoromethyl groups enhances the compound’s reactivity and stability, making it effective in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- (4-(Difluoromethyl)phenyl)boronic acid
- (3,5-Difluorophenyl)boronic acid
Uniqueness
Compared to similar compounds, (2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid offers unique advantages due to the presence of both difluoromethyl and difluorophenyl groups. These groups enhance the compound’s reactivity and stability, making it more effective in certain chemical reactions and applications .
Conclusion
This compound is a versatile and valuable compound in the field of organic chemistry. Its unique structure and reactivity make it suitable for a wide range of applications in scientific research, medicine, and industry. The compound’s ability to undergo various chemical reactions and form stable products highlights its importance as a building block for complex organic molecules.
Eigenschaften
Molekularformel |
C7H5BF4O2 |
|---|---|
Molekulargewicht |
207.92 g/mol |
IUPAC-Name |
[2-(difluoromethyl)-3,6-difluorophenyl]boronic acid |
InChI |
InChI=1S/C7H5BF4O2/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2,7,13-14H |
InChI-Schlüssel |
QJKLHNUBWQLJDO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1C(F)F)F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


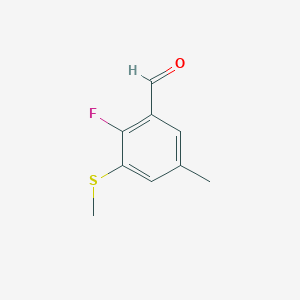
![3-Methylbenzo[D]isothiazol-6-amine](/img/structure/B14027212.png)
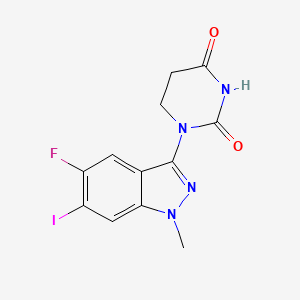
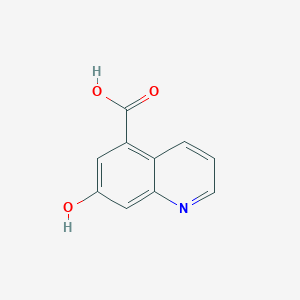

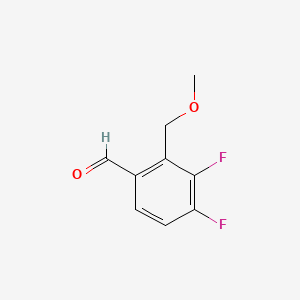
![6-(Tert-butoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B14027242.png)
